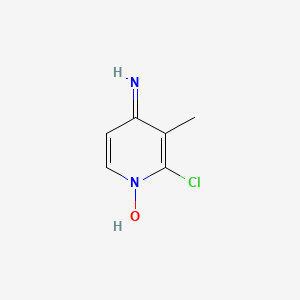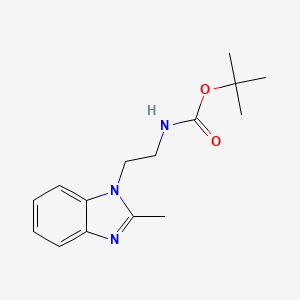
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole” is a benzimidazole derivative with a BOC-protected aminoethyl group at the 1-position and a methyl group at the 2-position . BOC, or tert-butoxycarbonyl, is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the coupling of the benzimidazole core with the desired substituents . For example, the BOC-protected aminoethyl group could potentially be introduced via a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic bicyclic structure of benzimidazoles, with the BOC-protected aminoethyl and methyl groups attached at the 1- and 2-positions, respectively .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the BOC-protected aminoethyl group. The BOC group can be removed under acidic conditions, revealing the free amine . This could allow for further reactions involving the aminoethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the BOC-protected aminoethyl group could increase its polarity and potentially its solubility in polar solvents .
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. These compounds have been utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry analysis, and plant chromosome studies. Their binding properties make them a starting point for rational drug design and a model for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antifungal and Chemotherapeutic Uses
Benzimidazole fungicides have been extensively researched for their mode of action, specifically as inhibitors of microtubule assembly, by binding to the tubulin molecule. This mechanism is crucial for their antifungal and potential anticancer applications, highlighting the versatility of benzimidazole derivatives in agriculture, veterinary medicine, and experimental cancer chemotherapy (Davidse, 1986).
Molecular Synthesis and Chemical Properties
The chemistry and properties of benzimidazole compounds, including their complexes, have been a subject of fascination due to their diverse applications ranging from spectroscopic properties, structures, and biological to electrochemical activity. This variety suggests potential research applications in creating novel benzimidazole derivatives for various scientific purposes (Boča, Jameson, & Linert, 2011).
Anticancer Potential
Recent reviews have emphasized the anticancer potential of benzimidazole hybrids, discussing various mechanisms through which these derivatives exhibit anticancer properties, such as intercalation into DNA, acting as alkylating agents, topoisomerase inhibitors, and tubulin inhibitors. This diverse mechanism of action underscores the potential of benzimidazole derivatives in cancer treatment and drug design (Akhtar et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-methylbenzimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-17-12-7-5-6-8-13(12)18(11)10-9-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYTDHKARMPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


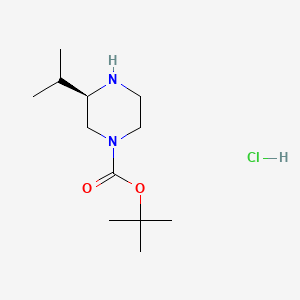
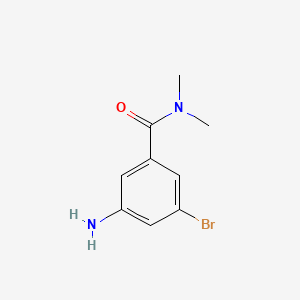
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)



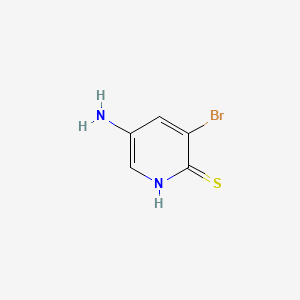
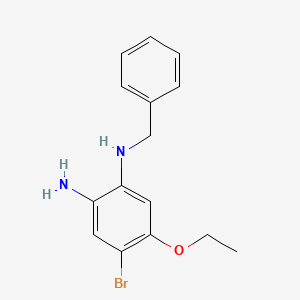
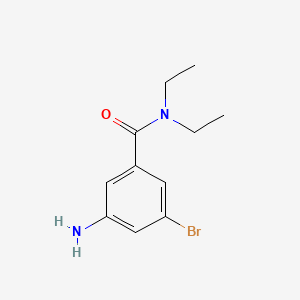
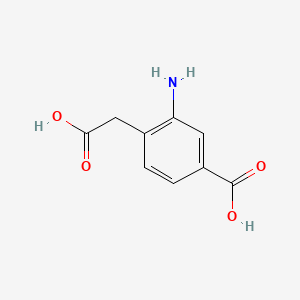
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
